molecular formula C11H9NO2 B1525804 4-(1-Cyanocyclopropyl)benzoic acid CAS No. 915020-91-6

4-(1-Cyanocyclopropyl)benzoic acid

Cat. No. B1525804
CAS RN: 915020-91-6
M. Wt: 187.19 g/mol
InChI Key: PHSAWENOVYZOLS-UHFFFAOYSA-N
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Description

4-(1-Cyanocyclopropyl)benzoic acid is a chemical compound with the CAS Number: 915020-91-6 . It has a molecular weight of 187.2 . The IUPAC name for this compound is 4-(1-cyanocyclopropyl)benzoic acid . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-(1-Cyanocyclopropyl)benzoic acid is 1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Complex Formation and Drug Delivery

  • Non-Covalent Complex Formation : Benzoic acid derivatives, including compounds like 4-(1-Cyanocyclopropyl)benzoic acid, have been investigated for their potential in forming non-covalent complexes. These complexes are particularly interesting in the drug industry due to their antifungal and antimicrobial properties. Studies have shown that alpha cyclodextrin, a known drug delivery system, can effectively form complexes with certain benzoic acid derivatives in both aqueous and solid states. These complexes have been characterized using various techniques like UV-Vis, FT-IR, NMR, and powder XRD, indicating the suitability of alpha cyclodextrin as a carrier system for these molecules (Dikmen, 2021).

Liquid Crystal Research

  • Supramolecular Liquid Crystalline Complexes : In the field of liquid crystals, research has been conducted on supramolecular complexes formed by hydrogen bonding between certain benzoic acid derivatives and other compounds. These studies are crucial for understanding the liquid crystalline behavior of various substances, which could have implications for the development of new materials and technologies (Alaasar & Tschierske, 2019).

Environmental and Health Impact

  • Occurrence and Uses in Various Industries : Benzoic acid derivatives are not only present in pharmaceuticals but also widely used in food, cosmetics, and hygiene products. Their widespread occurrence and uses mean they are commonly found in the environment, including water, soil, and air. Understanding the environmental and health impacts of these compounds is crucial for assessing potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

properties

IUPAC Name

4-(1-cyanocyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSAWENOVYZOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Cyanocyclopropyl)benzoic acid

CAS RN

915020-91-6
Record name 4-(1-cyanocyclopropyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2 g (12.4 mmol) of 4-(cyanomethyl)benzoic acid (Ubichem, Eastleigh, UK) and 10.9 ml (124 mmol) 1,2-dibromoethane (Fluka, Buchs, Switzerland) cooled at 0° C. with an ice-bath are added a solution of 14.4 g (62 mmol) benzyltriethylammonium chloride in 50 ml 8 M aqueous NaOH. The reaction mixture is stirred over night at rt and then is acidified at pH 1-2 with 6 M aqueous HCl and is extracted with EtOAc. The organic layer is washed with H2O (2×) and evaporated to dryness. The solid is triturated in MeOH to provide the crude title compound. ES-MS: 186 (M−H)−; analytical HPLC: tret=4.43 minutes (Grad 2).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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